

Spectroscopic Analysis of Oxathiolane Compounds: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Oxathiol

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For researchers, scientists, and drug development professionals, this document provides a detailed guide to the spectroscopic analysis of **oxathiolane** compounds. It includes comprehensive application notes, detailed experimental protocols, and quantitative data to aid in the structural elucidation and characterization of this important class of heterocyclic compounds.

Oxathiolane derivatives are present in numerous biologically active molecules and are key intermediates in organic synthesis. A thorough understanding of their structure and stereochemistry is crucial for drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose.

Application Notes

Spectroscopic analysis plays a pivotal role in confirming the successful synthesis of **oxathiolane** derivatives and in determining their structural features.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are powerful for elucidating the molecular structure and stereochemistry of **oxathiolane** compounds. The chemical shifts and coupling constants of the ring protons are particularly sensitive to the ring conformation and the orientation of substituents. For instance, the conformation of the **oxathiolane** ring, which is often a slightly distorted envelope, can be inferred from NMR

data.[1] Computational methods are also employed to support the experimental data and provide deeper insights into the conformational preferences of these molecules.[2]

- **Mass Spectrometry (MS):** This technique is essential for determining the molecular weight of **oxathiolane** compounds and for gaining structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method that leads to extensive fragmentation, providing a unique "fingerprint" for the molecule that can be used for structural elucidation.[3][4]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in **oxathiolane** derivatives. The far-infrared spectra can provide information about the out-of-plane ring vibrations and pseudorotational (ring-bending) transitions.[5][6]

Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for a selection of **oxathiolane** compounds. This data can serve as a reference for the characterization of newly synthesized derivatives.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) for Selected **Oxathiolane** Derivatives

Compound	H-2	H-4	H-5	Substituent Protons	Solvent
2-Methyl-1,3-oxathiolane	5.15 (q)	4.2-3.8 (m)	3.2-2.9 (m)	1.60 (d)	CDCl_3
2-Phenyl-1,3-oxathiolane	6.05 (s)	4.3-3.9 (m)	3.3-3.0 (m)	7.5-7.2 (m, Ar-H)	CDCl_3
1,3-Oxathiolane-2-thione	-	4.75 (t)	3.55 (t)	-	CDCl_3
5-Oxo-1,3-oxathiolane	5.4-5.2 (m)	3.9-3.7 (m)	-	-	CDCl_3

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) for Selected **Oxathiolane** Derivatives[2][7]

Compound	C-2	C-4	C-5	Substituent Carbons	Solvent
2-Methyl-1,3-oxathiolane	85.2	68.5	35.1	22.3 (CH ₃)	CDCl ₃
2-Phenyl-1,3-oxathiolane	89.7	68.9	35.5	140.2, 129.0, 128.5, 126.8 (Ar-C)	CDCl ₃
1,3-Oxathiolane-2-thione	201.5	70.1	38.2	-	CDCl ₃
5-Oxo-1,3-oxathiolane	78.9	65.4	172.1	-	CDCl ₃

Table 3: Mass Spectrometry Data (m/z) for Selected **Oxathiolane** Derivatives

Compound	Molecular Ion (M ⁺)	Key Fragment Ions	Ionization Method
2-Methyl-1,3-oxathiolane	104	89, 73, 59, 45	EI
2-Phenyl-1,3-oxathiolane	166	135, 121, 105, 91, 77	EI
1,3-Oxathiolane-2-thione	120	92, 76, 60	EI

Table 4: Characteristic IR Absorption Bands (cm⁻¹) for the 1,3-**Oxathiolane** Ring

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
C-H stretch (ring)	2980-2850	Medium-Strong
C-O-C stretch	1150-1050	Strong
C-S-C stretch	700-600	Medium-Weak
Ring bending/puckering	< 400	Medium-Weak

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Data Acquisition and Processing

- Sample Preparation:
 - Dissolve 5-10 mg of the **oxathiolane** compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
 - Ensure the sample is fully dissolved; sonication may be used if necessary.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.
 - For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, a larger number of scans (depending on sample concentration), and a relaxation delay of 2 seconds.
- For structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry Analysis^[4]^[8]

- Sample Introduction:
 - Introduce a small amount of the sample (typically in the microgram to nanogram range) into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.
 - For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).
- Ionization:

- In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M^+).
- Mass Analysis:
 - The generated ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to deduce the structure of the molecule. Characteristic losses of small molecules or radicals can provide clues about the functional groups and connectivity.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy[6][9][10][11]

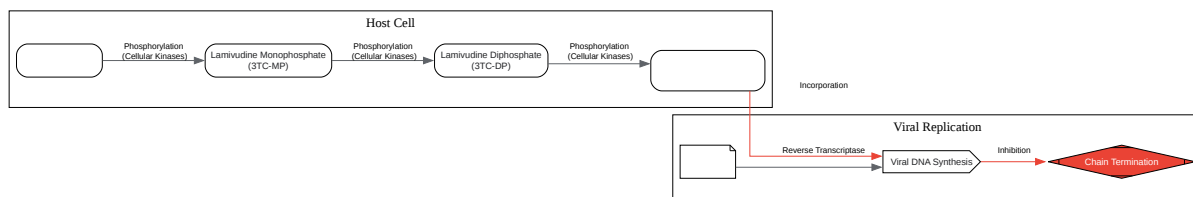
- Background Spectrum:
 - Ensure the ATR crystal (e.g., diamond, ZnSe) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue if necessary.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the environment.

- Sample Application:
 - For a liquid sample, place a drop of the liquid directly onto the ATR crystal.
 - For a solid sample, place a small amount of the powder or solid on the crystal and apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm^{-1} is usually sufficient for routine analysis.
- Data Analysis:
 - The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm^{-1}).
 - Identify the characteristic absorption bands and correlate them with the presence of specific functional groups in the molecule using correlation tables.

Visualizations

Antiviral Mechanism of 1,3-Oxathiolane Nucleosides (e.g., Lamivudine)

The following diagram illustrates the mechanism of action of lamivudine (3TC), a well-known antiviral drug containing a 1,3-**oxathiolane** ring. Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV and HBV infections.^{[2][12][13][14][15]}

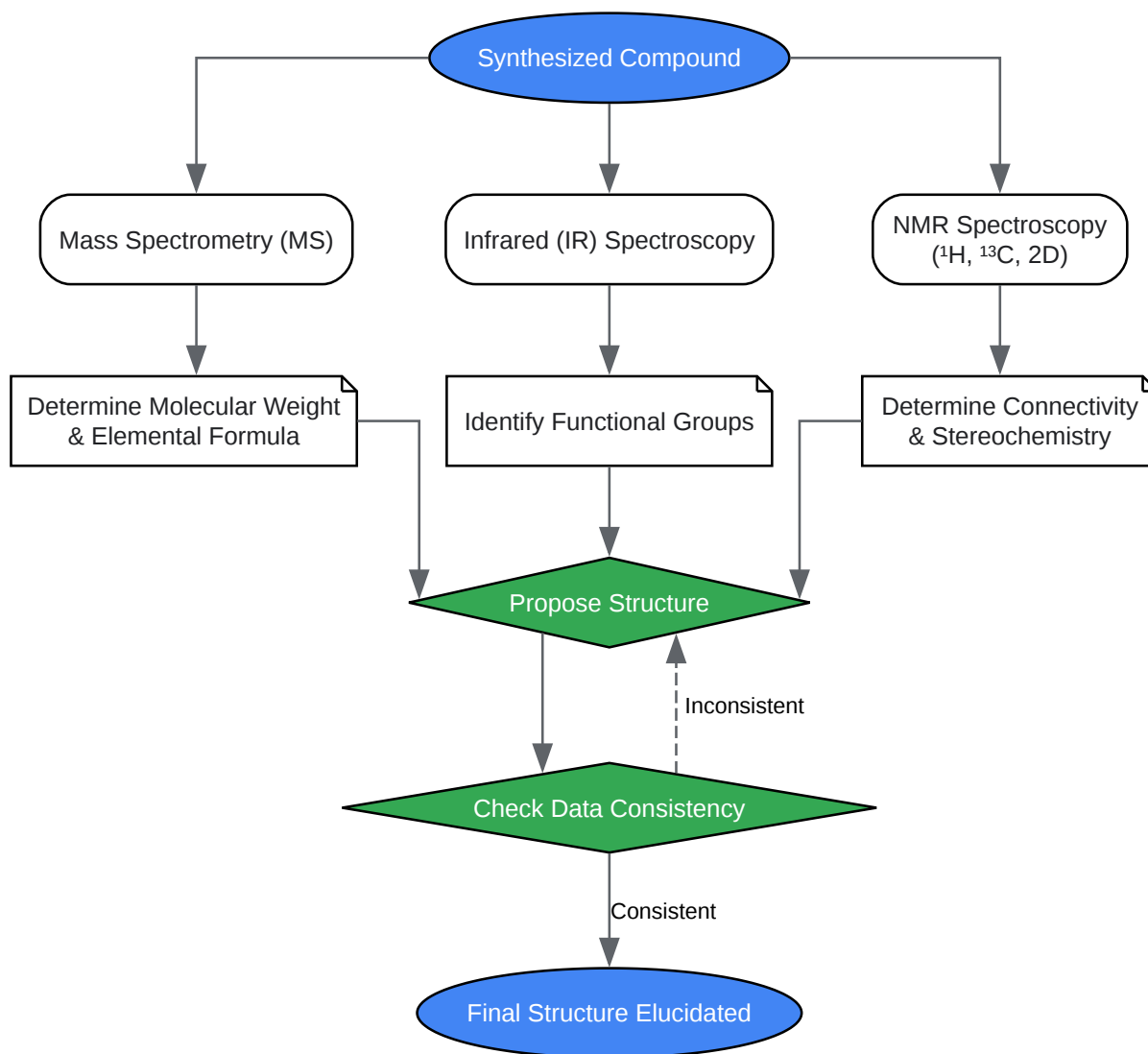


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Caption: Mechanism of action of Lamivudine (3TC).

General Workflow for Spectroscopic Characterization of a Novel Oxathiolane Compound

This diagram outlines a logical workflow for the structural elucidation of a newly synthesized organic compound using a combination of spectroscopic techniques.^{[16][17][18]}



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Caption: Workflow for spectroscopic identification.

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